Biochemical Potency (IC50) of KIF18A-IN-10 Compared to AMG-650 and VLS-1488
KIF18A-IN-10 demonstrates superior in vitro potency against KIF18A compared to the clinical compound AMG-650 (Sovilnesib), with a 2-fold lower IC50 in biochemical assays. It also shows comparable or slightly lower potency than another clinical candidate, VLS-1488 [1][2].
| Evidence Dimension | Inhibition of KIF18A MT-ATPase activity (IC50) |
|---|---|
| Target Compound Data | 23.8 nM (KIF18A-IN-10) |
| Comparator Or Baseline | AMG-650: 48 nM; VLS-1488: 16 nM; KIF18A-IN-2: 28 nM |
| Quantified Difference | KIF18A-IN-10 is 2.0-fold more potent than AMG-650; 1.5-fold less potent than VLS-1488; 1.2-fold more potent than KIF18A-IN-2. |
| Conditions | Recombinant human KIF18A MT-ATPase biochemical assay. |
Why This Matters
This potency advantage over AMG-650, while maintaining a distinct chemical structure, positions KIF18A-IN-10 as a potentially more effective tool compound for mechanistic studies requiring robust target engagement at lower concentrations.
- [1] MedChemExpress. KIF18A-IN-10 (Compound 24) Product Datasheet. IC50=23.8 nM. View Source
- [2] Belmontes, B., et al. Abstract 516: Discovery and preclinical characterization of AMG 650... Cancer Res (2023) 83 (7_Supplement): 516. IC50=48 nM. View Source
